

Toxicological Profile of Pyroquilon in Mammalian Systems: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroquilon, a fungicide employed in the control of rice blast, has undergone extensive toxicological evaluation in various mammalian systems to ascertain its safety profile for human health and the environment. This technical guide provides a comprehensive overview of the key findings from these studies, encompassing acute, sub-chronic, and chronic toxicity, as well as assessments of mutagenicity, carcinogenicity, and reproductive and developmental effects. The primary adverse effects observed in response to **Pyroquilon** exposure are a reduction in body weight gain and an increase in liver weight. Notably, comprehensive studies have concluded that **Pyroquilon** is not neurotoxic, carcinogenic, teratogenic, or mutagenic. The Acceptable Daily Intake (ADI) for **Pyroquilon** has been established at 0.019 mg/kg of body weight per day.

Quantitative Toxicological Data

The toxicological assessment of **Pyroquilon** has yielded critical quantitative data that inform its risk assessment. These findings, derived from studies on various mammalian species, are summarized below.



Toxicity Endpoint	Species	Route	Value	Classification
Acute Toxicity	Rat	Oral	LD50 > 1,960 mg/kg[1]	Harmful if swallowed
Rabbit	Dermal	LD50 > 2,020 mg/kg[1]	-	
Rat	Inhalation	LC50 > 3 mg/L (4-hr)[1]	-	_
Repeated Dose Toxicity	Rat	Dietary	Short-term NOEL: 22.5 mg/kg bw/day[2]	-
Reproductive Toxicity	Rat	-	NOAEL: 1.9 mg/kg bw/day[3]	-
Single Oral Administration	Mouse	-	Lowest NOAEL: 20 mg/kg bw/day[3]	-

Derived Reference Values:

- Acceptable Daily Intake (ADI): 0.019 mg/kg bw/day[3]
- Acute Reference Dose (ARfD): 0.2 mg/kg bw[3]

Overview of Toxicological Studies

A comprehensive battery of toxicological studies has been conducted on **Pyroquilon** in mammalian models, including rats, mice, dogs, and rabbits. These studies form the basis of the overall risk assessment.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For **Pyroquilon**, these studies have been conducted via oral, dermal, and inhalation routes. The results indicate that **Pyroquilon** is harmful if swallowed.[1]



Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies, including sub-acute, sub-chronic, and chronic exposures, have been performed on rats and dogs.[3] The primary effects noted in these studies were a decrease in body weight gain and an increase in the weight of the liver.[3] A combined chronic toxicity and carcinogenicity study was also conducted in rats and mice.[3]

Carcinogenicity

Long-term studies in rats and mice have been conducted to evaluate the carcinogenic potential of **Pyroquilon**. The results of these studies showed no evidence of carcinogenicity.[3]

Genotoxicity and Mutagenicity

A battery of genotoxicity tests has been performed to assess the potential of **Pyroquilon** to damage genetic material. These studies have consistently shown that **Pyroquilon** is not genotoxic or mutagenic.[3]

Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies in rats and developmental toxicity studies in both rats and rabbits have been conducted.[3] These studies concluded that **Pyroquilon** does not cause reproductive or developmental toxicity.[3] The lowest No-Observed-Adverse-Effect-Level (NOAEL) from all the toxicological studies, 1.9 mg/kg bw/day, was derived from the two-generation reproductive toxicity study in rats.[3]

Neurotoxicity

Specific studies to evaluate the potential for neurotoxicity have been conducted in rats. The findings from these studies indicate that **Pyroquilon** is not neurotoxic.[3]

Experimental Protocols

While the specific, detailed protocols for the studies on **Pyroquilon** are often proprietary, they generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies for the key experiments cited.



Acute Oral Toxicity (Following OECD Guideline 423)

- Test Animals: Typically adult rats of a single sex (usually females).
- Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 is estimated based on the observed mortality at the different dose levels.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

- Test Animals: Typically young adult rats.
- Procedure: The test substance is administered orally (e.g., in the diet, drinking water, or by gavage) daily to several groups of animals at a minimum of three dose levels for 90 days. A control group receives the vehicle only.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematological, clinical biochemistry, and urinalysis parameters are evaluated at the end of the study.
- Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)



- Test Animals: Typically young adult male and female rats.
- Procedure: The test substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The F1 offspring are then selected and administered the substance through to the mating of the F1 generation to produce the F2 generation.
- Observations: Effects on male and female reproductive performance, mating behavior, conception, gestation, parturition, lactation, and offspring viability and growth are evaluated.
- Pathology: Reproductive organs and any tissues showing gross abnormalities are examined histopathologically.
- Endpoint: The NOAEL for parental, reproductive, and offspring toxicity is determined.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

- Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a
 prototrophic state) is counted. A substance is considered mutagenic if it causes a doserelated increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

- Test Animals: Typically mice or rats.
- Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points.

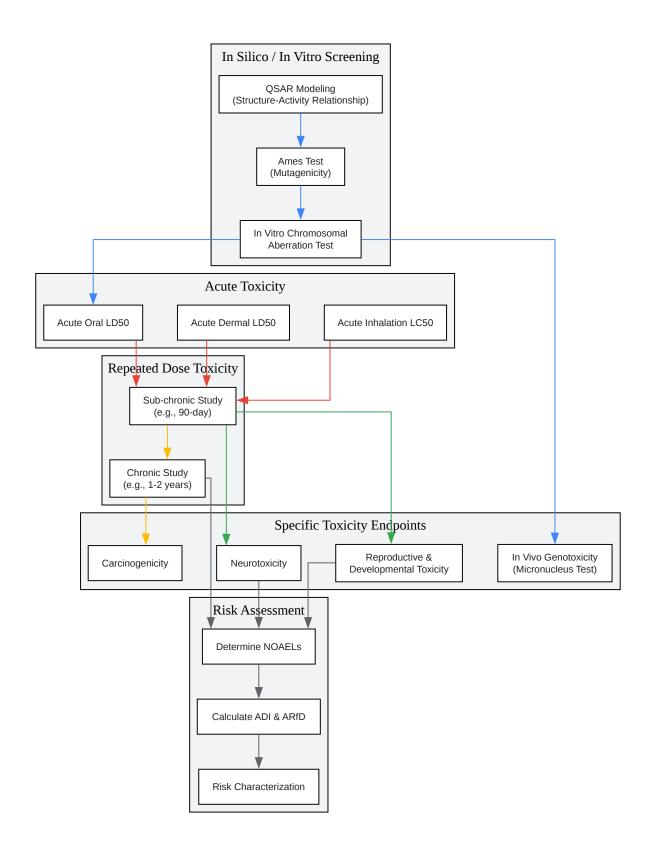


- Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Visualization of Toxicological Evaluation Workflow

The following diagram illustrates a typical workflow for the toxicological evaluation of a substance like **Pyroquilon**.





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A generalized workflow for the toxicological evaluation of a chemical substance.



Mechanism of Action and Signaling Pathways

The primary toxicological effects of **Pyroquilon** observed in mammalian systems are decreased body weight gain and increased liver organ weights.[3] The specific signaling pathways that lead to these effects have not been detailed in the publicly available literature. The increase in liver weight could be indicative of enzyme induction, hepatocellular hypertrophy, or other adaptive changes. However, without further mechanistic studies, any depiction of a specific signaling pathway would be speculative. Future research could focus on transcriptomics and proteomics of liver tissue from **Pyroquilon**-exposed animals to elucidate the molecular initiating events and key events in any adverse outcome pathway.

Conclusion

The toxicological evaluation of **Pyroquilon** in mammalian systems has been thorough, following internationally accepted scientific standards. The data indicate that while **Pyroquilon** is harmful if ingested at high doses, it does not pose a risk of carcinogenicity, mutagenicity, or reproductive and developmental toxicity. The established Acceptable Daily Intake (ADI) of 0.019 mg/kg bw/day provides a regulatory benchmark for safe human exposure. The primary observed effects, decreased body weight gain and increased liver weight, are the most sensitive endpoints for risk assessment. Further research into the molecular mechanisms underlying the observed liver effects would provide a more complete understanding of **Pyroquilon**'s interaction with mammalian systems.

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